molecular formula C10H13NO3 B13565262 Ethyl 2-amino-2-(2-hydroxyphenyl)acetate

Ethyl 2-amino-2-(2-hydroxyphenyl)acetate

Cat. No.: B13565262
M. Wt: 195.21 g/mol
InChI Key: UAILGNAHGQZIDN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(2-hydroxyphenyl)acetate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-(2-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with 2-aminophenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Another method involves the use of ethyl chloroacetate and 2-aminophenol, with the reaction being catalyzed by a base such as potassium carbonate. This reaction also proceeds under reflux conditions and yields this compound as the main product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-amino-2-(2-hydroxyphenyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

    Industry: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The amino and hydroxyphenyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-2-(2-hydroxyphenyl)acetate can be compared with similar compounds such as:

    Methyl 2-amino-2-(4-hydroxyphenyl)acetate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-amino-2-(4-hydroxyphenyl)acetate: This compound has the hydroxy group in the para position instead of the ortho position.

    Ethyl 2-amino-2-(2-hydroxyphenyl)propanoate: This compound has an additional methyl group on the alpha carbon.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-amino-2-(2-hydroxyphenyl)acetate

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)9(11)7-5-3-4-6-8(7)12/h3-6,9,12H,2,11H2,1H3

InChI Key

UAILGNAHGQZIDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1O)N

Origin of Product

United States

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